(1-(Pyridin-2-yl)piperidin-3-yl)methanol is a synthetic organic compound characterized by a complex structure that combines a piperidine ring with a pyridine moiety. Its molecular formula is , and it is often encountered in medicinal chemistry due to its potential pharmacological properties. The compound is known for its applications in various biological studies, particularly in the context of neuropharmacology and antimicrobial research.
This compound can be classified as a piperidine derivative, which is a category of cyclic amines. It is synthesized through various organic reactions involving pyridine and piperidine derivatives. The compound's unique structure allows it to interact with biological targets, making it of significant interest in the field of drug discovery.
The synthesis of (1-(Pyridin-2-yl)piperidin-3-yl)methanol typically involves multi-step organic reactions. One common method includes:
A typical synthetic route may involve the following steps:
The molecular structure of (1-(Pyridin-2-yl)piperidin-3-yl)methanol can be represented by its structural formula, which illustrates the arrangement of atoms within the molecule:
The InChI representation of this compound is:
The compound features a hydroxymethyl group attached to a piperidine ring, which is further substituted with a pyridine moiety.
(1-(Pyridin-2-yl)piperidin-3-yl)methanol can undergo several types of chemical reactions:
These reactions lead to various derivatives, which may have distinct biological activities compared to the parent compound.
The mechanism of action of (1-(Pyridin-2-yl)piperidin-3-yl)methanol primarily involves its interaction with neurotransmitter systems in the brain. The compound may modulate neurotransmitter release or receptor activity, contributing to its potential neuroprotective effects. Additionally, its structure allows for interactions with specific biological targets, influencing cellular pathways relevant to neurodegenerative diseases.
The physical properties of (1-(Pyridin-2-yl)piperidin-3-yl)methanol include:
Chemical properties include:
(1-(Pyridin-2-yl)piperidin-3-yl)methanol has several scientific applications:
The molecular structure of (1-(Pyridin-2-yl)piperidin-3-yl)methanol contains three critical pharmacophoric elements arranged in a specific spatial configuration: (1) the tertiary nitrogen of the piperidine ring, (2) the aromatic nitrogen of the pyridine moiety, and (3) the hydrogen-bonding capable hydroxymethyl group. This arrangement creates a versatile recognition motif that effectively interacts with diverse biological targets, particularly those in the central nervous system [9]. The piperidine nitrogen acts as a proton acceptor at physiological pH, while the hydroxymethyl group serves as both a hydrogen bond donor and acceptor, facilitating interactions with receptor binding sites that often translate to enhanced binding affinity and selectivity [3].
Table 1: Structural Variants of Piperidinyl Methanol Derivatives in Pharmaceutical Research
Compound Name | CAS Number | Molecular Formula | Key Structural Differences | Therapeutic Research Area |
---|---|---|---|---|
(1-(Pyridin-2-yl)piperidin-3-yl)methanol | 916791-11-2 | C₁₁H₁₆N₂O | Pyridin-2-yl at position 1; hydroxymethyl at position 3 | Neuropharmacology, CNS agents |
(1-(Pyridin-3-yl)piperidin-4-yl)methanol | 1619264-47-9 | C₁₁H₁₆N₂O | Pyridin-3-yl at position 1; hydroxymethyl at position 4 | Neurotransmitter receptor modulation |
(1-(Pyrimidin-2-yl)piperidin-3-yl)methanol | 419557-05-4 | C₁₀H₁₅N₃O | Pyrimidine ring instead of pyridine | Kinase inhibition, Cancer research |
[1-(1-Pyridin-2-yl-ethyl)-piperidin-3-yl]-methanol | N/A | C₁₃H₂₀N₂O | Ethyl spacer between piperidine and pyridine | Receptor selectivity studies |
The stereochemistry of the piperidine ring significantly influences biological activity, as evidenced by differential receptor binding affinities observed between stereoisomers of related compounds. The chiral center at position 3 of the piperidine ring creates opportunities for developing enantioselective compounds, with the (R)- and (S)-enantiomers frequently exhibiting distinct pharmacological profiles [3] [6]. Computational studies of the compound's lowest energy conformation reveal a semi-folded structure where the pyridine ring occupies a pseudo-axial position, creating a well-defined spatial relationship between the nitrogen atoms (approximately 5.2Å separation) that matches the topology of many neurotransmitter binding sites [9].
Table 2: Physicochemical Properties of (1-(Pyridin-2-yl)piperidin-3-yl)methanol
Property | Value | Experimental Method | Significance in Drug Design |
---|---|---|---|
Molecular Weight | 192.26 g/mol | Mass Spectrometry | Optimal for blood-brain barrier penetration |
Hydrogen Bond Donors | 1 | Computational Prediction | Determines solvation and membrane permeability |
Hydrogen Bond Acceptors | 3 | Computational Prediction | Influences solubility and protein interactions |
Topological Polar Surface Area (TPSA) | 36.36 Ų | Computational Analysis | Predicts cell permeability and absorption |
LogP | 1.56 | Chromatographic Measurement | Indicates lipophilicity and distribution |
Purity | ≥95% | HPLC Analysis | Essential for reliable biological screening |
Storage Conditions | 2-8°C, dry, sealed | Material Stability Studies | Maintains compound integrity for research |
(1-(Pyridin-2-yl)piperidin-3-yl)methanol serves as a pivotal synthetic intermediate due to the orthogonal reactivity of its functional groups. The hydroxymethyl group undergoes diverse transformations including oxidation to carboxylic acids or aldehydes, nucleophilic substitution to halides, esterification, and carbamate formation, while the pyridine nitrogen can participate in coordination chemistry or quaternization reactions [3] [9]. This dual functionality enables efficient synthesis of complex molecular architectures through selective protection and deprotection strategies, as demonstrated by the production of analogs with modified piperidine rings or substituted pyridines [7].
The compound's synthetic utility is exemplified in the preparation of pharmaceutically relevant heterocycles. The hydroxyl group readily participates in Mitsunobu reactions to introduce diverse nitrogenous substituents, while the basic piperidine nitrogen facilitates ring-forming reactions via intramolecular alkylation. Additionally, the pyridine moiety serves as an effective directing group for transition metal-catalyzed C-H functionalization, enabling selective introduction of substituents at specific positions on the heterocyclic ring system [6] [10]. These transformations allow medicinal chemists to rapidly generate structural diversity around the core scaffold, facilitating structure-activity relationship studies in drug discovery programs.
The SMILES notation (OCC1CN(C2=NC=CC=C2)CCC1) accurately represents the connectivity and serves as valuable input for computational chemistry and virtual screening workflows [3]. Recent synthetic applications have exploited this compound's potential for creating fused heterocyclic systems through ring-closing strategies, particularly when the hydroxyl group is converted to leaving groups that undergo intramolecular cyclization with nucleophilic sites on the pyridine ring. This approach has yielded novel tricyclic systems with demonstrated biological activity profiles distinct from the parent scaffold [7].
The strategic value of (1-(Pyridin-2-yl)piperidin-3-yl)methanol in rational drug design stems from its optimal balance of molecular properties that favor bioactivity and drug-likeness. With a calculated LogP of 1.56 and topological polar surface area (TPSA) of 36.36 Ų, this scaffold exhibits favorable physicochemical parameters that align with established guidelines for blood-brain barrier penetration and oral bioavailability, making it particularly valuable for CNS-targeted therapeutics [10]. The molecular framework serves as a template for designing ligands that target G-protein coupled receptors (GPCRs) and neurotransmitter transporters, with demonstrated potential in modulating dopaminergic, serotonergic, and adrenergic pathways [9].
Molecular docking studies reveal that the piperidine nitrogen forms salt bridges with conserved aspartate residues in aminergic GPCRs (bond distance: 2.8-3.2Å), while the pyridine nitrogen participates in π-stacking interactions with aromatic residues in the binding pocket. The hydroxymethyl group extends toward hydrophilic subpockets, where it forms hydrogen bonds with serine or threonine residues (bond energy: -3.2 to -5.7 kcal/mol) [9]. This multifaceted interaction profile enables high-affinity binding with nanomolar potency against several neurologically relevant targets, as demonstrated through radioligand binding assays of structurally optimized analogs.
Table 3: Key Molecular Descriptors Influencing Bioactivity
Molecular Descriptor | Value | Optimal Range | Impact on Bioactivity |
---|---|---|---|
Molecular Weight | 192.26 | 200-500 g/mol | Facilitates blood-brain barrier penetration |
cLogP | 1.56 | 1-3 | Balances solubility and membrane permeability |
H-Bond Donors | 1 | ≤2 | Enhances permeability |
H-Bond Acceptors | 3 | ≤10 | Maintains solubility and target interactions |
Rotatable Bonds | 2 | ≤10 | Influences conformational flexibility |
TPSA | 36.36 Ų | 20-90 Ų | Optimizes cell permeability and transport |
Steric Parameters | 82.3 ų | Variable | Affects binding pocket accommodation |
Structure-activity relationship (SAR) studies of derivatives consistently demonstrate that modifications to the hydroxymethyl group profoundly influence receptor selectivity. Conversion to esters or carbamates maintains GPCR affinity while altering pharmacokinetic profiles, whereas oxidation to carboxylic acids shifts activity toward different target classes including enzymes and transporters [9]. The strategic positioning of the pyridine-nitrogen relative to the piperidine ring creates a vector for introducing steric bulk that fine-tunes receptor subtype selectivity, particularly in adrenergic and serotonergic receptor families where subtle differences in binding pocket dimensions significantly impact ligand specificity.
Table 4: Bioactive Compounds Derived from the Piperidinyl Methanol Scaffold
Target Structure | Structural Modification | Biological Target | Key Pharmacological Effect |
---|---|---|---|
N-Alkylated derivatives | Piperidine nitrogen alkylation | Dopamine receptors | Potential antipsychotic activity |
Carboxylic acid analogs | Hydroxyl oxidation | GABA transporters | Seizure suppression in models |
Aryl-spaced compounds | Pyridine replacement | Serotonin receptors | Anxiolytic effects |
Bicyclic fused systems | Ring-closing transformations | Kinase enzymes | Antiproliferative activity |
The scaffold's versatility extends beyond neurological targets to enzyme inhibition, particularly against kinases where the pyridine nitrogen coordinates with ATP-binding site residues. Recent investigations have explored its incorporation into dual-acting molecules that simultaneously modulate multiple targets relevant to complex neurological disorders, leveraging the compound's balanced properties to create multi-pharmacology agents with potentially superior therapeutic profiles compared to selective ligands [9]. These rational design approaches underscore the strategic importance of (1-(Pyridin-2-yl)piperidin-3-yl)methanol as a template for developing next-generation therapeutics targeting increasingly complex disease mechanisms.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1